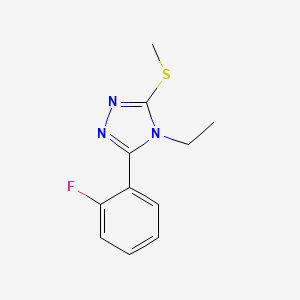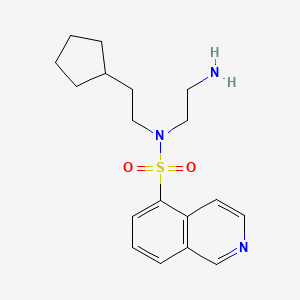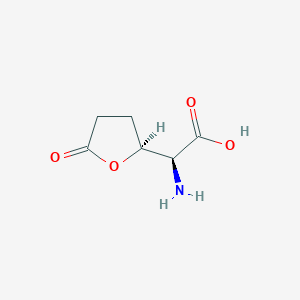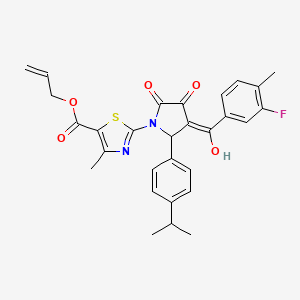
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine): is an organophosphorus compound derived from the heterocycle xanthene. It is used as a bidentate ligand and is noteworthy for having a particularly wide bite angle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) typically involves the reaction of 9,9-dimethylxanthene with methyl(phenyl)phosphine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The production process involves careful control of reaction parameters to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) is used as a ligand in coordination chemistry. Its wide bite angle makes it suitable for forming stable complexes with transition metals, which are useful in catalysis .
Biology and Medicine: its ability to form stable complexes with metals suggests it could be used in the development of metal-based drugs and diagnostic agents .
Industry: In industry, the compound’s unique properties make it a candidate for use in various catalytic processes, including hydroformylation of alkenes .
Mechanism of Action
The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): Another organophosphorus compound with similar ligand properties.
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(perfluorophenyl)phosphine): A compound with perfluorinated phenyl groups, offering different electronic properties.
Uniqueness: (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(methyl(phenyl)phosphine) is unique due to its wide bite angle and the presence of methyl and phenyl groups, which influence its reactivity and stability in forming metal complexes .
Properties
Molecular Formula |
C29H28OP2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane |
InChI |
InChI=1S/C29H28OP2/c1-29(2)23-17-11-19-25(31(3)21-13-7-5-8-14-21)27(23)30-28-24(29)18-12-20-26(28)32(4)22-15-9-6-10-16-22/h5-20H,1-4H3 |
InChI Key |
HSZSXCOFXRFNGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C)C3=CC=CC=C3)OC4=C1C=CC=C4P(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)


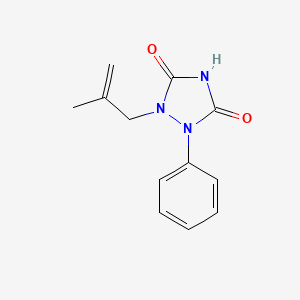

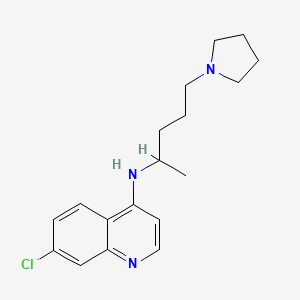
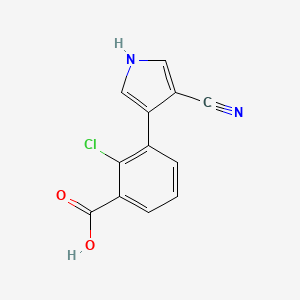

![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)
